REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3Cl)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[NH2:19][CH2:20][CH2:21][C:22]1[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=1>ClC1C=CC=CC=1Cl>[OH:28][C:25]1[CH:26]=[CH:27][C:22]([CH2:21][CH2:20][NH:19][C:2]2[C:15]3[C:14](=[O:16])[C:13]4[C:8](=[CH:9][CH:10]=[CH:11][C:12]=4[NH:19][CH2:20][CH2:21][C:22]4[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=4)[C:7](=[O:18])[C:6]=3[CH:5]=[CH:4][CH:3]=2)=[CH:23][CH:24]=1
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Name
|
|
Quantity
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27.7 g
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Type
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reactant
|
Smiles
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ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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NCCC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
|
the product was collected by filtration
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Type
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CUSTOM
|
Details
|
It was recrystallized from isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCNC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)NCCC1=CC=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |